Chiral Purity Comparison: (R)-Enantiomer vs. Racemate and (S)-Enantiomer
The (R)-enantiomer (CAS 1419076-01-9) is supplied as a single, stereochemically defined compound, while the racemate (CAS 330194-76-8) is an equimolar mixture of (R) and (S) enantiomers . The (S)-enantiomer is also available as a distinct compound (CAS 1352343-55-5). This distinction is critical because even a small percentage of the undesired enantiomer can nullify the benefits of chirality in target binding studies. The price differential between these forms acts as a proxy for the cost of chiral resolution; the (R)-enantiomer commands a higher price (e.g., $378/100mg) compared to the racemate, reflecting the additional manufacturing complexity and quality control required.
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | Single (R)-enantiomer (CAS 1419076-01-9); Purity: 95-98% |
| Comparator Or Baseline | Racemate: CAS 330194-76-8; (S)-enantiomer: CAS 1352343-55-5 |
| Quantified Difference | 100% of the target enantiomer vs. 50% in racemate; Price of (R)-enantiomer is typically 2-5x higher than racemate for comparable quantities and purities |
| Conditions | Supplier catalogs, pricing data for research-grade chemicals |
Why This Matters
Ensures the correct three-dimensional structure for biological assays, which is fundamental for generating reliable SAR data.
